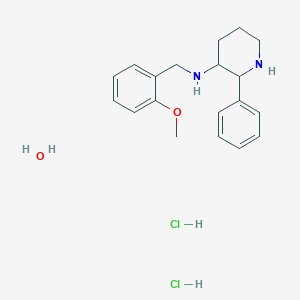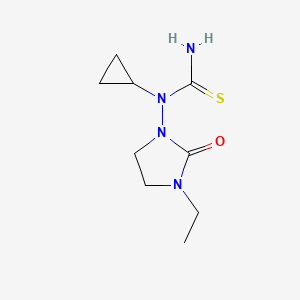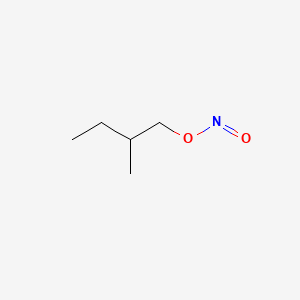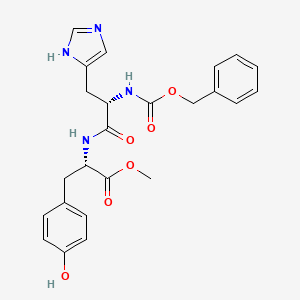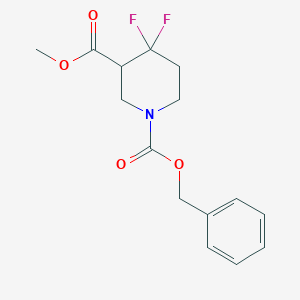
1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a methyl group, and two fluorine atoms attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with benzyl and methyl groups.
Esterification: The final step involves the esterification of the piperidine ring to form the dicarboxylate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 1-Benzyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate
- 1-Benzyl-3,3-difluoropiperidine-4,4-diol
- 1-Benzyl-4,4-difluoropiperidine
Uniqueness: 1-Benzyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical properties. The fluorine atoms enhance its reactivity and stability, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C15H17F2NO4 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl 4,4-difluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H17F2NO4/c1-21-13(19)12-9-18(8-7-15(12,16)17)14(20)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
NSABFJVIILUMIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



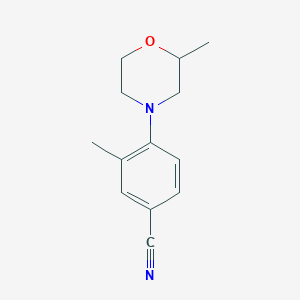

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
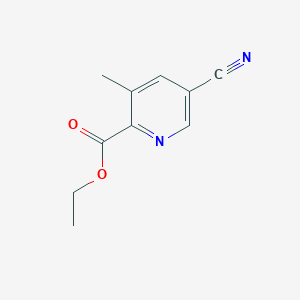

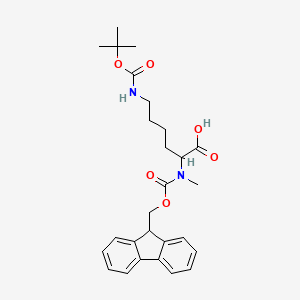
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
